REACTION_CXSMILES
|
S(O)(O)(=O)=O.[N:6]1[C:10]2[CH2:11][CH2:12][CH:13](C(O)=O)[CH2:14][C:9]=2[NH:8][CH:7]=1.S(Cl)(Cl)=O>ClCCCl>[N:6]1[C:10]2[CH2:11][CH2:12][CH2:13][CH2:14][C:9]=2[NH:8][CH:7]=1 |f:0.1|
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Name
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|
Quantity
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1.32 g
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Type
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reactant
|
Smiles
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S(=O)(=O)(O)O.N1=CNC2=C1CCC(C2)C(=O)O
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Name
|
|
Quantity
|
1.78 g
|
Type
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reactant
|
Smiles
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S(=O)(Cl)Cl
|
Name
|
|
Quantity
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10 mL
|
Type
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solvent
|
Smiles
|
ClCCCl
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Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
at 30° C. or lower while stirring
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the excess of thionyl chloride and the solvent were removed by distillation under reduced pressure
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Type
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ADDITION
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Details
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To the residue was added 10 ml of 1,2-dichloroethane, and 1.6 ml of indoline
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Type
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ADDITION
|
Details
|
was added dropwise
|
Type
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STIRRING
|
Details
|
by stirring at room temperature for 2 hours
|
Duration
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2 h
|
Type
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EXTRACTION
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Details
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The reaction mixture was successively extracted once with 30 ml of water and twice with 20 ml of water
|
Type
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EXTRACTION
|
Details
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extracted with methylene chloride
|
Type
|
WASH
|
Details
|
The combined methylene chloride layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CNC2=C1CCCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |